molecular formula C14H19N2O+ B12748881 2-Methylharmalinium CAS No. 96792-93-7

2-Methylharmalinium

Cat. No.: B12748881
CAS No.: 96792-93-7
M. Wt: 231.31 g/mol
InChI Key: IOKNHSUBCMOVAO-UHFFFAOYSA-N
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Description

2-Methylharmalinium is a chemical compound that belongs to the class of alkaloids It is derived from harmaline, a naturally occurring beta-carboline alkaloid found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylharmalinium typically involves the methylation of harmaline. One common method is the reaction of harmaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar methylation process, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylharmalinium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to harmaline.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced harmaline, and substituted harmalines.

Scientific Research Applications

2-Methylharmalinium has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: Studies have shown its potential as a biological probe due to its interaction with various biomolecules.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in neuropharmacology.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Methylharmalinium involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Harmaline: The parent compound from which 2-Methylharmalinium is derived.

    Harmine: Another beta-carboline alkaloid with similar properties.

    Tetrahydroharmine: A reduced form of harmine with distinct biological activities.

Uniqueness

This compound is unique due to its methyl group, which alters its chemical and biological properties compared to its parent compound, harmaline. This modification can enhance its stability, reactivity, and potential therapeutic effects.

Properties

CAS No.

96792-93-7

Molecular Formula

C14H19N2O+

Molecular Weight

231.31 g/mol

IUPAC Name

7-methoxy-1,2-dimethyl-3,4,4a,10-tetrahydropyrido[4,3-a]indolizin-9-ium

InChI

InChI=1S/C14H19N2O/c1-10-13-9-16-8-11(17-3)4-5-14(16)12(13)6-7-15(10)2/h4-5,8,12H,6-7,9H2,1-3H3/q+1

InChI Key

IOKNHSUBCMOVAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C[N+]3=C(C2CCN1C)C=CC(=C3)OC

Origin of Product

United States

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